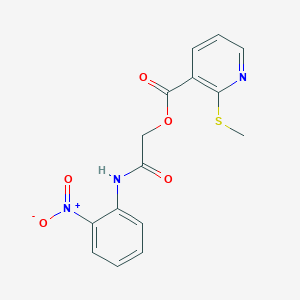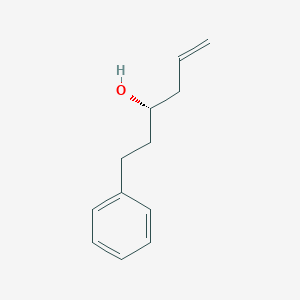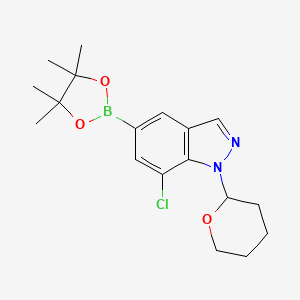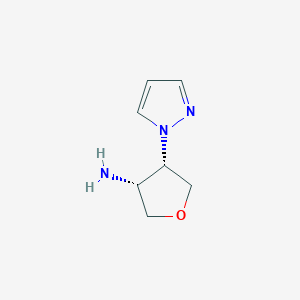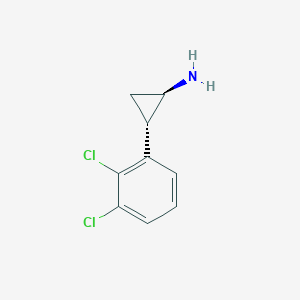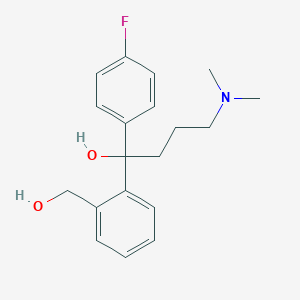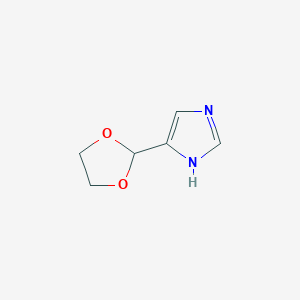
4-(1,3-dioxolan-2-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dioxolan-2-yl)-1H-imidazole is an organic compound that features both a dioxolane ring and an imidazole ring in its structure The dioxolane ring is a five-membered ring containing two oxygen atoms, while the imidazole ring is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method is the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The imidazole ring can then be introduced through various methods, such as cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of 4-(1,3-dioxolan-2-yl)-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of eco-friendly reductants, such as glucose, in the reduction steps can make the process more sustainable .
化学反応の分析
Types of Reactions
4-(1,3-Dioxolan-2-yl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-(1,3-Dioxolan-2-yl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of 4-(1,3-dioxolan-2-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing their function .
類似化合物との比較
Similar Compounds
1,3-Dioxane: A six-membered ring analog of dioxolane, used as a solvent and in polymer production.
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen atoms, used as a peroxide.
Uniqueness
4-(1,3-Dioxolan-2-yl)-1H-imidazole is unique due to the combination of the dioxolane and imidazole rings in its structure This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs
特性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
5-(1,3-dioxolan-2-yl)-1H-imidazole |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9-1)5-3-7-4-8-5/h3-4,6H,1-2H2,(H,7,8) |
InChIキー |
HWBYRMJFXRCOJC-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


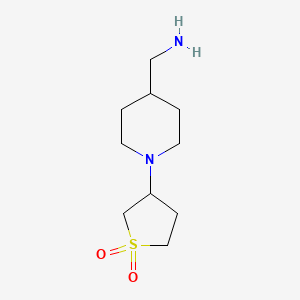

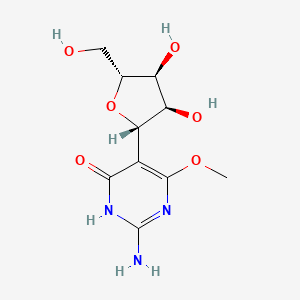
![6-[(4-Chloro-3-methylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280357.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)


